Azacyclic compounds
Azacyclic compounds are a diverse group of organic molecules featuring at least one nitrogen atom within a ring structure. These compounds can exist as cyclic structures with varying sizes and substitutions, often incorporating additional functional groups such as alcohols, ethers, or carboxylic acids. Due to their unique structural features, azacyclic compounds exhibit a wide range of chemical and biological properties. They find applications in pharmaceuticals, where they serve as precursors for drug development due to their potential to modulate enzyme activity, inhibit DNA replication, or act as cell cycle regulators. In materials science, azacyclic compounds are explored for their use in catalysis, as ligands in coordination chemistry, and in the synthesis of polymers with specific properties. Their versatility makes them an intriguing subject in both academic research and industrial applications.

構造 | 化学名 | CAS | MF |
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Azocane-1-sulfonyl chloride | 1042803-94-0 | C7H14ClNO2S |
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1,3,2-Diazaphospholidine, 1,3-dimethyl-2-(1-methylpropoxy)- | 63057-81-8 | C8H19N2OP |
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4aH-Cyclopenta[b]pyridine | 270-87-1 | C8H7N |
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2H-imidazole | 288-31-3 | C3H4N2 |
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(1r,3r,5r,7r)-spiroadamantane-2,2'-diazirine | 41736-95-2 | C11H18N2 |
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1,2-Diazaspiro[2.5]oct-1-ene | 930-82-5 | C6H10N2 |
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3-(2-bromoethyl)-3-methyl-3H-diazirine | 29205-50-3 | C4H7BrN2 |
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3H-Cyclopenta[c]pyridine | 270-57-5 | C8H7N |
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3,6-bis(methylsulfanyl)-1,2-dihydro-1,2,4,5-tetrazine | 1672-33-9 | C4H8N4S2 |
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1-ethyl-3-methyl-2H-imidazolediium | 7232-60-2 | C6H12N2+2 |
関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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